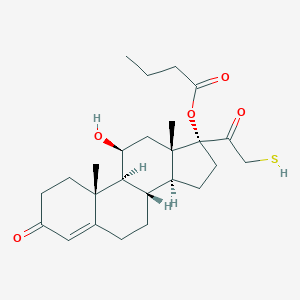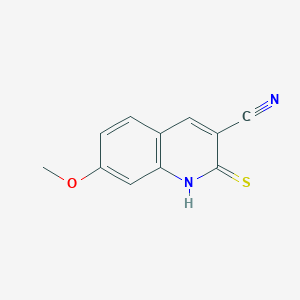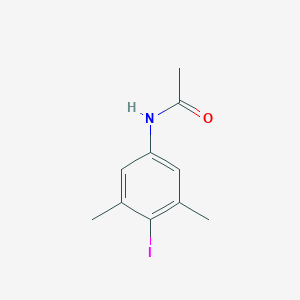
Butixocort
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butixocort is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a potent steroid that has been shown to be effective in treating a variety of inflammatory and autoimmune diseases. The purpose of
Wirkmechanismus
The mechanism of action of Butixocort involves binding to the glucocorticoid receptor, which is present in many different cell types throughout the body. This binding results in a complex series of events that ultimately leads to the inhibition of the production of inflammatory cytokines and chemokines, as well as the suppression of immune cell activation and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Butixocort are numerous and complex. In addition to its anti-inflammatory and immunosuppressive properties, it has been shown to have effects on glucose metabolism, bone metabolism, and the cardiovascular system. It has also been shown to have effects on the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butixocort in lab experiments is its potency and specificity. It has been shown to be effective at very low concentrations, and its effects are highly specific to the glucocorticoid receptor. However, one of the main limitations of using Butixocort is its potential for off-target effects. It can have effects on a variety of different cellular pathways, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on Butixocort. One area of interest is the development of more specific and potent glucocorticoid receptor agonists. Another area of interest is the development of new methods for delivering Butixocort to specific tissues or cell types, which could help to minimize off-target effects. Additionally, there is interest in exploring the potential of Butixocort for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis method of Butixocort involves several steps, starting with the reaction of 16-dehydropregnenolone acetate with 2,6-dichlorobenzoyl chloride in the presence of pyridine to form 16-dehydropregnenolone 2,6-dichlorobenzoate. This intermediate is then reacted with cyclohexylamine in the presence of triethylamine to form Butixocort.
Wissenschaftliche Forschungsanwendungen
Butixocort has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been used in the treatment of certain types of cancer, such as leukemia and lymphoma.
Eigenschaften
CAS-Nummer |
120815-74-9 |
|---|---|
Produktname |
Butixocort |
Molekularformel |
C25H36O5S |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Kanonische SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)




![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)



![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


